2-Oxo-4-(2-(2-(phenoxymethyl)-1,3-dioxolan-2-yl)vinyl)hexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate
Description
2-Oxo-4-(2-(2-(phenoxymethyl)-1,3-dioxolan-2-yl)vinyl)hexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate is a complex ester derivative featuring a bicyclic cyclopenta[b]furan core fused with a 1,3-dioxolan ring system. The compound is characterized by:
- A cyclopenta[b]furan scaffold with a ketone group at position 2.
- A 1,3-dioxolan ring substituted with a phenoxymethyl group and a vinyl linkage to the cyclopenta[b]furan core.
Properties
CAS No. |
118392-79-3 |
|---|---|
Molecular Formula |
C32H30O7 |
Molecular Weight |
526.6 g/mol |
IUPAC Name |
[2-oxo-4-[2-[2-(phenoxymethyl)-1,3-dioxolan-2-yl]ethenyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate |
InChI |
InChI=1S/C32H30O7/c33-30-19-27-26(15-16-32(36-17-18-37-32)21-35-25-9-5-2-6-10-25)28(20-29(27)38-30)39-31(34)24-13-11-23(12-14-24)22-7-3-1-4-8-22/h1-16,26-29H,17-21H2 |
InChI Key |
RQTJQNBGKPAHOD-UHFFFAOYSA-N |
SMILES |
C1COC(O1)(COC2=CC=CC=C2)C=CC3C(CC4C3CC(=O)O4)OC(=O)C5=CC=C(C=C5)C6=CC=CC=C6 |
Canonical SMILES |
C1COC(O1)(COC2=CC=CC=C2)C=CC3C(CC4C3CC(=O)O4)OC(=O)C5=CC=C(C=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Biological Activity
The compound 2-Oxo-4-(2-(2-(phenoxymethyl)-1,3-dioxolan-2-yl)vinyl)hexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate is a complex organic molecule with potential biological activities. This article reviews the existing literature on its biological properties, including cytotoxicity, anti-inflammatory effects, and other pharmacological activities.
Chemical Structure and Properties
The compound features a unique structural framework that includes a dioxolane moiety, which is known for its biological activity. The presence of multiple functional groups may contribute to its interactions with biological systems.
Cytotoxicity
Recent studies have investigated the cytotoxic effects of similar compounds within the same chemical class. For instance, derivatives of 1,3-dioxolane have shown varying degrees of cytotoxicity against cancer cell lines. In particular, compounds with structural similarities to our target compound were tested on L929 cells, revealing significant cytotoxic effects at certain concentrations (Table 1).
Table 1: Cytotoxicity of Related Compounds on L929 Cells
| Compound | Concentration (µM) | Cell Viability (%) |
|---|---|---|
| Compound A | 100 | 68 |
| Compound B | 200 | 73 |
| Compound C | 50 | 96 |
| Compound D | 12 | 121 |
This data indicates that while some derivatives exhibit toxicity, others may enhance cell viability under specific conditions .
Anti-inflammatory Activity
The anti-inflammatory potential of compounds similar to This compound has been documented in various studies. For example, benzoxazepine derivatives have shown promising results in reducing inflammatory markers such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that the target compound may also possess similar anti-inflammatory properties .
The mechanism by which This compound exerts its biological effects may involve modulation of cellular pathways related to apoptosis and inflammation. The dioxolane structure is known to interact with various enzymes and receptors in biological systems, potentially leading to altered signaling pathways that affect cell survival and inflammatory responses.
Case Studies
A notable study highlighted the identification of novel anticancer compounds through screening drug libraries on multicellular spheroids. This method demonstrated the effectiveness of specific compounds in inhibiting tumor growth in a three-dimensional cellular context, suggesting that This compound could be explored similarly for its anticancer potential .
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its complex molecular structure, which includes multiple functional groups that contribute to its biological activity. The presence of a dioxolane ring and a biphenyl moiety suggests potential interactions with biological targets, making it a candidate for therapeutic applications.
Pharmaceutical Applications
-
Anticancer Activity :
- Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, a screening of a drug library revealed that certain derivatives can inhibit cancer cell proliferation effectively. This suggests that 2-Oxo-4-(2-(2-(phenoxymethyl)-1,3-dioxolan-2-yl)vinyl)hexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate may also possess similar properties .
- Antimicrobial Properties :
- Enzyme Inhibition :
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a family of cyclopenta[b]furan derivatives with variable substituents on the dioxolan ring and ester groups. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison of Cyclopenta[b]furan Derivatives
Key Findings:
The phenoxymethyl group in the target compound balances aromaticity and moderate hydrophobicity, favoring interactions with hydrophobic protein domains . Benzyloxy methyl () introduces polarity, which may improve solubility but limit passive diffusion .
Ester Group Influence :
- The [1,1'-biphenyl]-4-carboxylate moiety (target compound, ) offers extended π-π stacking capabilities compared to 4-phenylbenzoate () or benzoate (), suggesting stronger binding to aromatic-rich biological targets .
Structural Complexity and Bioactivity :
- Compounds with larger molecular weights (e.g., target compound: 552.6 g/mol) may face challenges in pharmacokinetics, such as absorption and distribution, compared to simpler analogs like .
Synthetic and Analytical Considerations :
- The presence of multiple stereocenters (e.g., in ) necessitates advanced chiral synthesis and characterization techniques, such as X-ray crystallography (referenced in via SHELX) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
